molecular formula C11H9ClN2O3 B7826477 Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate

Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B7826477
M. Wt: 252.65 g/mol
InChI Key: HZJHKOBSCAWAOC-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate is a chemical compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing two nitrogen atoms and one oxygen atom in a five-membered ring structure

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-chlorobenzoic acid and hydrazine hydrate.

  • Reaction Steps: The process involves converting 4-chlorobenzoic acid to its hydrazide derivative, followed by cyclization using a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxadiazole ring.

  • Purification: The final product is purified through recrystallization or column chromatography.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the synthesis is often carried out in batch reactors, where precise control of temperature and reaction time ensures consistent product quality.

  • Scale-Up Considerations: Scaling up the synthesis requires careful monitoring of reaction parameters to avoid side reactions and ensure high yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, and acidic conditions.

  • Reduction: LiAlH4, NaBH4, and anhydrous ether.

  • Substitution: Various nucleophiles (e.g., amines, alcohols) and polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or alcohols.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Derivatives with different functional groups replacing the chlorophenyl moiety.

Scientific Research Applications

Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate has found applications in various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, including inflammation and infections.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved can vary, but often include interactions with specific proteins or receptors.

Comparison with Similar Compounds

  • Ethyl 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate: Similar structure with a different position of the chlorophenyl group.

  • Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate: Similar structure with a methoxy group instead of a chloro group.

  • Ethyl 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate: Similar structure with a nitro group instead of a chloro group.

Uniqueness: Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-2-16-11(15)10-14-13-9(17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJHKOBSCAWAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(O1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate
Reactant of Route 2
Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate

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